1-Azido-2-iodobenzene is used in the field of organic chemistry . It is a solution that is often used in tert-butyl methyl ether .
Application: It is used as a reagent in various chemical reactions .
Method of Application: The specific method of application would depend on the reaction it is being used in. Generally, it would be added to the reaction mixture in the required quantity .
Results: The outcomes of the reactions would depend on the specific reaction it is being used in .
1-Azido-2-iodobenzene has been used in the synthesis of β-Difluoroalkyl Azides .
Application: This approach provides a platform for the downstream synthesis of -difluorinated b alkyl azides in high yields with broad substrate scope and excellent functional group tolerance .
Results: The results of this method have been promising, with the synthesis of -difluorinated b alkyl azides in high yields with broad substrate scope and excellent functional group tolerance .
1-Azido-2-iodobenzene has been used in the labeling of hydrophobic polypeptides from the chick lens membrane .
Application: This compound is used to label hydrophobic polypeptides in the chick lens membrane .
Method of Application: The specific method of application would depend on the experimental setup .
Results: The results of this method have been promising, with successful labeling of hydrophobic polypeptides .
1-Azido-2-iodobenzene has been used in the modification of opsin .
Application: This compound is used to modify opsin .
Results: The results of this method have been promising, with successful modification of opsin .
1-Azido-2-iodobenzene has been used in the generation of nitrogen-centered radicals (NCRs) from azido groups .
Application: Azido-modified nucleosides have been extensively explored as substrates for click chemistry and the metabolic labeling of DNA and RNA . These compounds are also of interest as precursors for further synthetic elaboration and as therapeutic agents .
Results: The results of this method have been promising, with successful generation of nitrogen-centered radicals (NCRs) from the azido groups .
1-Azido-2-iodobenzene has been used as a hydrophobic photosensitive probe .
Application: This compound is used as a hydrophobic photosensitive probe .
Results: The results of this method have been promising, with successful use of 1-Azido-2-iodobenzene as a hydrophobic photosensitive probe .
1-Azido-2-iodobenzene is an organic compound with the molecular formula C₆H₄IN₃. It features an azide group (-N₃) and an iodine atom attached to a benzene ring, specifically at the 1 and 2 positions, respectively. This compound is characterized by its unique structural properties, which impart distinct chemical reactivity and potential applications in various fields, including materials science and medicinal chemistry. The presence of both the azide and iodine functionalities allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Several methods have been developed for synthesizing 1-Azido-2-iodobenzene:
1-Azido-2-iodobenzene has several notable applications:
Interaction studies involving 1-Azido-2-iodobenzene primarily focus on its reactivity with other chemical species rather than biological interactions. The compound's azide group allows it to engage in various coupling reactions with alkynes or other electrophiles, facilitating the formation of diverse chemical architectures. These interactions are crucial for developing new materials and understanding reaction mechanisms in organic synthesis .
1-Azido-2-iodobenzene shares structural similarities with several other compounds that contain both azide and halogen functionalities. Here are some similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Azido-4-iodobenzene | Para-substituted iodobenzene | Different position of the azide group affects reactivity |
1-Azido-2-bromobenzene | Bromo-substituted benzene | Bromine has different electronic properties compared to iodine |
1-Azido-4-nitrobenzene | Nitro-substituted benzene | Nitro group introduces electron-withdrawing effects |
Iodobenzene | Simple iodobenzene | Lacks the azide functionality but serves as a precursor |
The uniqueness of 1-Azido-2-iodobenzene lies in its specific arrangement of functional groups that allow for selective reactivity patterns not found in its analogs. The combination of an azide and iodine atom provides a versatile platform for further chemical transformations and applications in various scientific fields .
Explosive;Flammable;Irritant;Health Hazard